molecular formula C23H25N3O6 B160920 Topotecan acid sodium salt CAS No. 132877-29-3

Topotecan acid sodium salt

カタログ番号: B160920
CAS番号: 132877-29-3
分子量: 439.5 g/mol
InChIキー: DPQJTQJZJNYUEC-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Topotecan acid sodium salt is a complex organic compound that belongs to the class of indolizinoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple functional groups, such as hydroxyl, carbonyl, and dimethylaminomethyl groups, which contribute to its unique chemical properties and reactivity.

準備方法

The synthesis of Topotecan acid sodium salt involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

化学反応の分析

Topotecan acid sodium salt can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

生物活性

Topotecan acid sodium salt, the carboxylate metabolite of the chemotherapeutic agent topotecan, exhibits significant biological activity primarily through its mechanism of action as a topoisomerase I inhibitor. This compound is utilized in the treatment of various cancers, including small cell lung cancer (SCLC) and ovarian cancer. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacokinetics, clinical efficacy, and associated toxicities.

This compound functions by inhibiting the enzyme topoisomerase I , which is crucial for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to single-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells .

Key Mechanisms:

  • Inhibition of DNA Replication : The compound interferes with the normal process of DNA replication by preventing the relaxation of supercoiled DNA.
  • Cell Cycle Effects : Topotecan exerts its cytotoxic effects predominantly during the S-phase of the cell cycle, where DNA synthesis occurs .

Pharmacokinetics

The pharmacokinetics of topotecan involve its metabolism and elimination processes. Topotecan is administered intravenously and is reversibly hydrolyzed in a pH-dependent manner to form its inactive hydroxy acid form. Studies indicate that renal clearance accounts for approximately 30% of drug elimination, with hepatic metabolism playing a minor role .

Parameter Value
Clearance Rate (Lactone)1220 ml/min/m²
Total Clearance Rate493 ml/min/m²
Renal Clearance Contribution~30%

Clinical Efficacy

Topotecan has been evaluated in multiple clinical trials for its efficacy in treating relapsed SCLC and ovarian cancer. In a study involving 523 patients with relapsed ovarian cancer and 631 patients with relapsed SCLC, topotecan demonstrated significant antitumor activity.

Efficacy Data:

  • SCLC Patients : In a Phase II study, topotecan showed an overall response rate of 37.8% in patients who were sensitive to prior chemotherapy, with a median survival time of 6.9 months compared to 4.7 months in refractory patients .
  • Ovarian Cancer Patients : Topotecan administration led to notable improvements in overall survival rates when combined with best supportive care (BSC) compared to BSC alone .

Toxicity Profile

The administration of topotecan is associated with several adverse effects, primarily hematologic toxicities such as neutropenia, thrombocytopenia, and anemia. These side effects are dose-limiting and can lead to serious complications if not monitored closely.

Common Toxicities:

  • Neutropenia : Occurs in approximately 55% of patients; severe cases (Grade 3 or 4) have been reported.
  • Fatigue : Experienced by around 25% of patients.
  • Alopecia : Total alopecia observed in about 30% of patients.
  • Other Reactions : Mild hypersensitivity reactions including rash and urticaria have been noted .

Case Studies

  • Study on SCLC Treatment :
    A clinical trial assessed the efficacy and safety of topotecan in previously treated SCLC patients. The study found that those who responded to first-line chemotherapy had significantly better outcomes when treated with topotecan compared to those who were refractory .
  • Ovarian Cancer Study :
    Another trial demonstrated that combining oral topotecan with BSC significantly improved overall survival rates compared to BSC alone, indicating its potential as a valuable treatment option for relapsed ovarian cancer .

特性

IUPAC Name

(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQJTQJZJNYUEC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157828
Record name Hydrotopotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-29-3
Record name SKF 105992
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132877-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrotopotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132877293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrotopotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPOTECANCARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Q5PG98DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。